Cas no 19274-72-7 (Methanone,1,1'-(1,8-naphthalenediyl)bis[1-phenyl-)

Methanone,1,1'-(1,8-naphthalenediyl)bis[1-phenyl- structure
19274-72-7 structure
Product Name:Methanone,1,1'-(1,8-naphthalenediyl)bis[1-phenyl-
Numero CAS:19274-72-7
MF:C24H16O2
MW:336.382646560669
CID:175610
PubChem ID:87993
Update Time:2025-04-19

Methanone,1,1'-(1,8-naphthalenediyl)bis[1-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • (8-benzoylnaphthalen-1-yl)-phenylmethanone
    • 1,8-dibenzoylnaphthalene
    • 1,8-dibenzoyl-naphthalene
    • 1,8-Dibenzoylnaphthalin
    • 1,8-Dibenzoyl-naphthalin
    • 1.8-Dibenzoyl-naphthalin
    • AC1L3ETH
    • AC1Q5CWF
    • AC1Q5GOL
    • AR-1K5954
    • EINECS 242-929-6
    • Naphthalene, 1,8-dibenzoyl-
    • Naphthalene,8-dibenzoyl-
    • NSC97756
    • peri-Dibenzoyl-naphthalin
    • 1,8-Naphthalenediylbis(phenylmethanone)
    • Methanone,8-naphthalenediylbis[phenyl-
    • (8-benzoylnaphthalen-1-yl)(phenyl)methanone
    • DTXSID8066474
    • NSC 97756
    • 6JF9JBM8WX
    • Methanone, 1,8-naphthalenediylbis(phenyl-
    • NSC-97756
    • Naphthalene-1,8-diylbis(phenylmethanone)
    • 19274-72-7
    • Methanone, 1,8-naphthalenediylbis[phenyl-
    • UNII-6JF9JBM8WX
    • AKOS024338089
    • 1,1'-(1,8-NAPHTHALENEDIYL)BIS(1-PHENYLMETHANONE)
    • 1.8-Dibenzoylnaphthalin
    • Methanone, 1,1'-(1,8-naphthalenediyl)bis(1-phenyl-
    • NS00026284
    • Methanone,1,1'-(1,8-naphthalenediyl)bis[1-phenyl-
    • Inchi: 1S/C24H16O2/c25-23(18-9-3-1-4-10-18)20-15-7-13-17-14-8-16-21(22(17)20)24(26)19-11-5-2-6-12-19/h1-16H
    • Chiave InChI: QPKUOOVISUGIRK-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=CC=1)C1C=CC=C2C=CC=C(C(C3C=CC=CC=3)=O)C2=1

Proprietà calcolate

  • Massa esatta: 336.11508
  • Massa monoisotopica: 336.115029749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 4
  • Complessità: 454
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.9
  • Superficie polare topologica: 34.1Ų

Proprietà sperimentali

  • PSA: 34.14
  • LogP: 5.30180
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.